N-methylspiro[3.3]heptan-2-amine;hydrochloride
CAS No.:
Cat. No.: VC13686136
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClN |
|---|---|
| Molecular Weight | 161.67 g/mol |
| IUPAC Name | N-methylspiro[3.3]heptan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-9-7-5-8(6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
| Standard InChI Key | NBYRXBAIEYRIPR-UHFFFAOYSA-N |
| SMILES | CNC1CC2(C1)CCC2.Cl |
| Canonical SMILES | CNC1CC2(C1)CCC2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The spiro[3.3]heptane framework consists of two fused cyclopropane rings, with the amine group at position 2 and a methyl substituent on the nitrogen atom . X-ray crystallography of related spiro[3.3]heptane derivatives reveals bond angles of approximately 60° within the cyclopropane rings, imparting significant ring strain . This strain influences reactivity, as seen in the compound’s participation in ring-opening reactions under acidic conditions .
The hydrochloride salt formation occurs via protonation of the amine group, confirmed by characteristic shifts in infrared (IR) spectra: N–H stretches at 3200–2800 cm⁻¹ and C–N vibrations at 1250–1020 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) for the free base precursor, spiro[3.3]heptan-2-amine, show distinct signals for the sp³-hybridized bridgehead carbons at δ 45–55 ppm and equatorial protons at δ 1.2–2.8 ppm .
Physicochemical Properties
Key properties include:
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Solubility: >50 mg/mL in water due to hydrochloride salt formation .
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Melting Point: Decomposes above 200°C without a sharp melting point .
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Stability: Stable under inert gas at –20°C but prone to oxidation in air .
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Partition Coefficient (LogP): Calculated LogP of 1.2 ± 0.3 indicates moderate lipophilicity .
Synthetic Routes and Optimization
[2+2] Cycloaddition Strategy
The primary synthesis involves sequential [2+2] cycloadditions between dichloroketene and olefins (e.g., styrene derivatives) . For example, reacting dichloroketene with 4-chlorostyrene in diethyl ether with Zn/Cu and POCl₃ yields a dichlorocyclobutanone intermediate . Subsequent reduction using Zn in acetic acid produces spiro[3.3]heptan-2-one, which undergoes reductive amination with methylamine and sodium triacetoxyborohydride to form the target amine . This route achieves moderate yields (22–51%) but requires chromatographic purification .
Double Substitution Reactions
An alternative method employs di-electrophiles (e.g., pentaerythritol tetrabromide) and di-nucleophiles (e.g., malonates) to construct the spirocyclic core . This approach, used to synthesize Fecht’s acid analogs, offers higher yields (up to 65%) and avoids ketene intermediates . For N-methylspiro[3.3]heptan-2-amine, nucleophilic displacement of a bis-epoxide with methylamine could theoretically provide the amine, though specific yields remain unreported .
Recent Advances and Future Directions
Boronated Derivatives
Recent work incorporates boronate esters into the spiro[3.3]heptane framework via [2+2] cycloadditions of vinyl boronates . These derivatives, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one, enable Suzuki–Miyaura cross-coupling reactions for diversifying substituents . This strategy could enhance the compound’s utility in PET imaging or boron neutron capture therapy .
Enantioselective Synthesis
Chiral resolution of racemic N-methylspiro[3.3]heptan-2-amine remains challenging due to rapid nitrogen inversion . Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, may enable enantioselective reductive amination to access pure (R)- and (S)-isomers .
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